1-(4-Bromophenyl)-2-morpholinoethanol
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Overview
Description
1-(4-Bromophenyl)-2-morpholinoethanol is an organic compound characterized by the presence of a bromophenyl group attached to a morpholinoethanol moiety
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-morpholinoethanol typically involves the reaction of 4-bromobenzaldehyde with morpholine and subsequent reduction. One common method includes the following steps:
Condensation Reaction: 4-bromobenzaldehyde reacts with morpholine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-morpholinoethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions include various substituted phenyl derivatives and reduced alcohols or ketones.
Scientific Research Applications
1-(4-Bromophenyl)-2-morpholinoethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-morpholinoethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the morpholinoethanol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-morpholinoethanol can be compared with similar compounds such as:
1-(4-Bromophenyl)ethanol: Lacks the morpholine ring, resulting in different chemical properties and biological activities.
4-Bromophenethyl alcohol: Similar structure but with different functional groups, leading to variations in reactivity and applications.
1-(4-Bromophenyl)piperazine: Contains a piperazine ring instead of morpholine, which can alter its interaction with biological targets.
The uniqueness of this compound lies in its combination of the bromophenyl group and morpholinoethanol moiety, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-morpholin-4-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPAQJKAROMHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283595 |
Source
|
Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7155-26-2 |
Source
|
Record name | 7155-26-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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